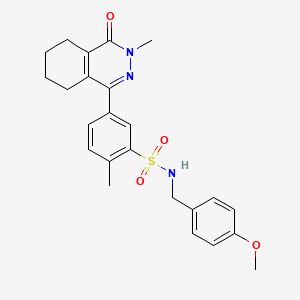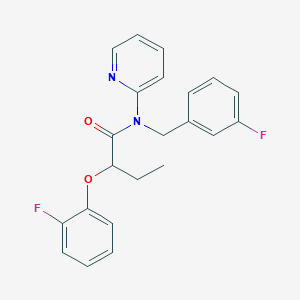![molecular formula C13H15N3O5S B11303001 2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11303001.png)
2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and a phenyl group with a propan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the synthesis may start with the preparation of the pyrimidine ring, followed by the introduction of the sulfonamide group and the phenyl group with the propan-2-yloxy substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid: This compound shares some structural similarities but differs in its functional groups and overall structure.
4-hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and are known for their biological activities.
Uniqueness
2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15N3O5S |
|---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
2,4-dioxo-N-(4-propan-2-yloxyphenyl)-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H15N3O5S/c1-8(2)21-10-5-3-9(4-6-10)16-22(19,20)11-7-14-13(18)15-12(11)17/h3-8,16H,1-2H3,(H2,14,15,17,18) |
InChI Key |
ZDJUMNFARDYZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11302923.png)
![2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11302925.png)

![1-(1,3-benzodioxol-5-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}methanamine](/img/structure/B11302937.png)
![6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11302946.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11302951.png)
![N-(2-fluoro-5-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11302954.png)
![2-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11302961.png)
![N-(4-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302962.png)

![2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11302964.png)


![N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11302986.png)
